molecular formula C9H14O4 B14367002 Butyl prop-1-en-1-yl ethanedioate CAS No. 91915-04-7

Butyl prop-1-en-1-yl ethanedioate

Cat. No.: B14367002
CAS No.: 91915-04-7
M. Wt: 186.20 g/mol
InChI Key: VXAWVCVRSWJGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl prop-1-en-1-yl ethanedioate (IUPAC name) is an oxalate ester featuring a butyl group and a prop-1-en-1-yl substituent. Structurally, it comprises a central ethanedioate (oxalate) core esterified with a butyl chain and an unsaturated propenyl group. This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing nature of the oxalate group and the conjugated double bond in the propenyl moiety.

Properties

CAS No.

91915-04-7

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1-O-butyl 2-O-prop-1-enyl oxalate

InChI

InChI=1S/C9H14O4/c1-3-5-7-13-9(11)8(10)12-6-4-2/h4,6H,3,5,7H2,1-2H3

InChI Key

VXAWVCVRSWJGSF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)OC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl prop-1-en-1-yl ethanedioate typically involves the esterification reaction between butyl alcohol and prop-1-en-1-yl ethanedioate. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to speed up the reaction. The general reaction can be represented as:

Butyl alcohol+Prop-1-en-1-yl ethanedioateButyl prop-1-en-1-yl ethanedioate+Water\text{Butyl alcohol} + \text{Prop-1-en-1-yl ethanedioate} \rightarrow \text{this compound} + \text{Water} Butyl alcohol+Prop-1-en-1-yl ethanedioate→Butyl prop-1-en-1-yl ethanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Butyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butyl alcohol and prop-1-en-1-yl ethanedioate.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products

    Hydrolysis: Butyl alcohol and prop-1-en-1-yl ethanedioate.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters and alcohols.

Scientific Research Applications

Butyl prop-1-en-1-yl ethanedioate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Used in the production of fragrances, flavoring agents, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of butyl prop-1-en-1-yl ethanedioate involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases, releasing the corresponding alcohol and acid. The released compounds can then interact with various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Dibutyl Ethanedioate (Dibutyl Oxalate)
  • Structure : Contains two butyl groups attached to the oxalate core.
  • Properties: Higher molecular weight (218.23 g/mol) compared to shorter-chain oxalate esters. Exhibits moderate solubility in organic solvents and lower solubility in water due to its nonpolar alkyl chains. Used as a plasticizer and solvent .
  • Key Difference : The absence of the unsaturated propenyl group in dibutyl oxalate reduces its reactivity toward electrophilic addition or polymerization, unlike Butyl prop-1-en-1-yl ethanedioate.
(b) Diethyl Ethanedioate (Diethyl Oxalate)
  • Structure : Two ethyl groups esterified to oxalate.
  • Properties : Lower molecular weight (146.14 g/mol) and higher volatility compared to butyl analogs. Widely used in organic synthesis as a cross-coupling agent.
  • Key Difference : Shorter alkyl chains increase solubility in polar solvents but reduce thermal stability relative to butyl derivatives .
(c) 2-Methoxy-4-(Prop-1-en-1-yl)Phenol (Isoeugenol)
  • Structure: Phenolic compound with methoxy and prop-1-en-1-yl substituents.
  • Properties : Exhibits antioxidant and anti-inflammatory activity. The propenyl group enhances conjugation, stabilizing radical intermediates but also increasing susceptibility to oxidation .
  • Relevance : Highlights the role of prop-1-en-1-yl groups in modulating biological activity and chemical stability, which may extend to this compound .
(d) Benzofuran Lignan Derivatives (e.g., Compound 6 vs. 19b)
  • Structure : Compound 6 (prop-1-en-1-yl side chain) vs. 19b (3-hydroxypropyl).
  • Pharmacological Data : Compound 6 (IC₅₀ = 2.86 µM) and 19b (IC₅₀ = 1.24 µM) demonstrate that unsaturated side chains (prop-1-en-1-yl) slightly reduce NF-κB inhibition compared to hydroxylated analogs. This suggests steric and electronic effects influence bioactivity .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Solubility Stability Key Applications
This compound* ~214.22 (estimated) Low (organic solvents) Moderate (prone to hydrolysis/polymerization) Polymer chemistry, specialty synthesis
Dibutyl oxalate 218.23 Low in water High Plasticizers, solvents
Diethyl oxalate 146.14 Moderate in ethanol Moderate Organic synthesis
Isoeugenol 164.20 Low in water Low (oxidizes readily) Fragrances, pharmaceuticals

*Estimated based on structural analogs.

Research Findings

Reactivity : The prop-1-en-1-yl group in this compound introduces a reactive double bond, enabling Diels-Alder or electrophilic addition reactions. This contrasts with saturated analogs like dibutyl oxalate, which are more chemically inert .

Drug-Likeness : Compounds with prop-1-en-1-yl groups (e.g., MMPP in ) often face challenges like low solubility and instability, which may limit pharmaceutical applications of this compound .

Spectroscopic Characterization : Prop-1-en-1-yl-containing compounds (e.g., in ) show distinct UV-Vis and NMR profiles due to conjugation, aiding structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.